4-Bromo-1-iodo-2-(methylsulfonyl)benzene

Description

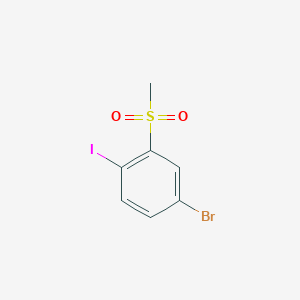

4-Bromo-1-iodo-2-(methylsulfonyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), iodine (position 1), and a methylsulfonyl group (position 2). This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (sulfonyl) and heavy halogen substituents. The methylsulfonyl group enhances electrophilicity, making it a valuable intermediate in cross-coupling reactions and drug design .

Propriétés

Formule moléculaire |

C7H6BrIO2S |

|---|---|

Poids moléculaire |

361.00 g/mol |

Nom IUPAC |

4-bromo-1-iodo-2-methylsulfonylbenzene |

InChI |

InChI=1S/C7H6BrIO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

Clé InChI |

QIYXNJLQCIVMAK-UHFFFAOYSA-N |

SMILES canonique |

CS(=O)(=O)C1=C(C=CC(=C1)Br)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with similar substituents. Below is a detailed analysis:

Halogenated Methylsulfonyl Benzenes

4-Bromo-1-methyl-2-(methylsulfonyl)benzene (CAS 254887-17-7):

- Structural difference : Replaces iodine at position 1 with a methyl group.

- Reactivity : The absence of iodine reduces steric hindrance, favoring nucleophilic substitution at position 1. However, the methyl group diminishes electrophilicity compared to the iodo derivative .

- Applications : Primarily used in agrochemical intermediates due to its lower cost and stability.

4-Bromo-2-(methylsulfonyl)benzoic acid (CAS 142994-02-3):

- Structural difference : Introduces a carboxylic acid group, increasing hydrophilicity.

- Reactivity : The acid group enables conjugation with amines or alcohols, broadening its utility in peptide-mimetic drug synthesis.

- Applications : Used in designing enzyme inhibitors targeting carboxylase enzymes .

Halogenated Benzene Derivatives Without Sulfonyl Groups

4-Bromo-2-iodo-1-methylbenzene (CAS 260558-15-4):

- Structural difference : Lacks the methylsulfonyl group at position 2.

- Reactivity : The absence of the sulfonyl group reduces electron-withdrawing effects, making the ring less reactive toward electrophilic substitution.

- Applications : A precursor in Suzuki-Miyaura coupling reactions for synthesizing biaryl pharmaceuticals .

- 1-Bromo-2-iodo-4-methylbenzene (CAS 858841-53-9): Structural similarity: Shares bromine and iodine substituents but positions differ. Reactivity: The meta-methyl group sterically hinders coupling reactions at position 3. Applications: Limited to niche synthetic routes requiring steric modulation .

Methoxy- and Methoxymethoxy-Substituted Analogs

4-Bromo-2-iodo-1-methoxybenzene (CAS 98273-59-7):

- 4-Benzyloxy-2-bromo-1-methoxybenzene: Structural difference: Benzyloxy and methoxy groups introduce steric bulk. Reactivity: The benzyloxy group allows for deprotection strategies in multi-step syntheses. Applications: Intermediate in flavonoid and polyphenol synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 4-Bromo-1-iodo-2-(methylsulfonyl)benzene | C₇H₅BrIO₂S | Br (4), I (1), SO₂Me (2) | High electrophilicity, cross-coupling | Drug intermediates, PPAR agonists |

| 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | C₈H₈BrO₂S | Br (4), Me (1), SO₂Me (2) | Moderate electrophilicity | Agrochemicals |

| 4-Bromo-2-iodo-1-methylbenzene | C₇H₆BrI | Br (4), I (2), Me (1) | Steric hindrance | Biaryl synthesis |

| 4-Bromo-2-iodo-1-methoxybenzene | C₇H₆BrIO | Br (4), I (2), OMe (1) | Directed metalation | Natural product scaffolds |

Key Research Findings

- Synthetic Utility: The methylsulfonyl group in this compound enhances regioselectivity in Ullmann coupling reactions compared to non-sulfonyl analogs, as observed in the synthesis of PPAR agonists .

- Biological Relevance : Methylsulfonyl benzene derivatives exhibit higher binding affinity to PPARγ receptors than methoxy or methyl analogs, attributed to the sulfonyl group’s polarity and hydrogen-bonding capacity .

- Stability : Heavy halogen substituents (Br, I) improve thermal stability, making the compound suitable for high-temperature reactions, unlike fluoro or chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.